molecular formula C16H11ClN2O2 B255996 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No. B255996
M. Wt: 298.72 g/mol
InChI Key: TYSLNPPBTNRRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ACC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. ACC belongs to the class of chromene derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. In particular, 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, which could make it useful for the treatment of inflammatory diseases such as arthritis. Additionally, 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, which could make it useful for the treatment of cancer.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the inflammatory response and the induction of apoptosis in cancer cells. 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile can reduce inflammation and pain. Additionally, 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile can inhibit the activity of COX-2, reduce the production of inflammatory mediators, and induce apoptosis in cancer cells. In vivo studies have shown that 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile can reduce inflammation and pain in animal models of arthritis. Additionally, 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to have antioxidant properties, which could make it useful for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is that it can be synthesized in high yields using a relatively simple method. Additionally, 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to possess a wide range of biological activities, making it a versatile compound for use in scientific research. However, one limitation of 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is that its mechanism of action is not fully understood, which could hinder its development as a drug. Additionally, more research is needed to determine the safety and efficacy of 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile in humans.

Future Directions

There are a number of future directions for research on 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile. One area of focus could be on elucidating its mechanism of action, which could help to identify new targets for drug development. Additionally, more research is needed to determine the safety and efficacy of 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile in humans, which could pave the way for its development as a new drug. Other potential future directions for research could include exploring the use of 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile in combination with other drugs for the treatment of cancer and other diseases, and investigating its potential applications in other areas of medicine, such as neurology and cardiology.
In conclusion, 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a promising compound with a wide range of potential applications in medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. While more research is needed to fully understand its mechanism of action and determine its safety and efficacy in humans, 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile represents a promising avenue for future research in the field of medicinal chemistry.

Synthesis Methods

The synthesis method of 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves the reaction of 4-chlorophenylacetonitrile with 4-hydroxycoumarin in the presence of a base catalyst. The resulting product is then treated with ammonia to yield 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile. This method has been optimized to produce high yields of pure 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, making it suitable for large-scale production.

properties

Product Name

2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H11ClN2O2/c17-10-3-1-9(2-4-10)15-12-6-5-11(20)7-14(12)21-16(19)13(15)8-18/h1-7,15,20H,19H2

InChI Key

TYSLNPPBTNRRPO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Cl

Origin of Product

United States

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